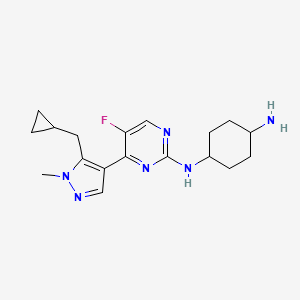
Casein Kinase inhibitor A86
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casein Kinase Inhibitor A86 is a potent and orally active inhibitor of casein kinase 1 alpha. This compound also inhibits cyclin-dependent kinase 7 and cyclin-dependent kinase 9. It has shown significant potential in inducing apoptosis in leukemia cells and exhibits strong anti-leukemic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Casein Kinase Inhibitor A86 involves multiple steps, typically starting with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. The exact synthetic route can vary, but it generally includes:
Formation of the Core Scaffold: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core structure.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Batch Processing: Large-scale batch reactors for each step of the synthesis.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Advanced purification techniques such as high-performance liquid chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at sites with electron-rich substituents.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Casein Kinase Inhibitor A86 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigates the role of casein kinase 1 alpha in various cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explores potential therapeutic applications in treating leukemia and other cancers by inducing apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals targeting kinase-related pathways.
Mechanism of Action
Casein Kinase Inhibitor A86 exerts its effects by inhibiting casein kinase 1 alpha, cyclin-dependent kinase 7, and cyclin-dependent kinase 9. This inhibition disrupts several key signaling pathways:
p53 Pathway: Stabilizes p53, leading to increased apoptosis in cancer cells.
Wnt/β-catenin Pathway: Modulates the expression of Wnt target genes, affecting cell proliferation and differentiation.
Transcription Regulation: Inhibits cyclin-dependent kinase 7 and cyclin-dependent kinase 9, which are involved in transcriptional regulation, leading to reduced expression of oncogenes like MYC and MDM2.
Comparison with Similar Compounds
Casein Kinase Inhibitor D4476: Another inhibitor of casein kinase 1 alpha, but with different selectivity and potency profiles.
Cyclin-Dependent Kinase Inhibitor Roscovitine: Inhibits cyclin-dependent kinases but has a broader range of targets compared to Casein Kinase Inhibitor A86.
Casein Kinase Inhibitor IC261: Inhibits casein kinase 1 delta and epsilon, showing different biological effects.
Uniqueness: this compound is unique due to its high potency and selectivity for casein kinase 1 alpha, along with its ability to inhibit cyclin-dependent kinase 7 and cyclin-dependent kinase 9. This combination of activities makes it particularly effective in inducing apoptosis in leukemia cells and modulating key signaling pathways involved in cancer progression .
Properties
Molecular Formula |
C18H25FN6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-N-[4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]-5-fluoropyrimidin-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C18H25FN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24) |
InChI Key |
YSPIHUWHLMNFOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NC=C2F)NC3CCC(CC3)N)CC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827972.png)




![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B10828004.png)
![4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride](/img/structure/B10828015.png)
![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828025.png)
![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828027.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B10828038.png)


